molecular formula C24H19N3O7S B7694856 N-(2-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide

N-(2-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide

Cat. No. B7694856
M. Wt: 493.5 g/mol
InChI Key: QDJWHOQLNXVYRQ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide, also known as Compound X, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

N-(2-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide X acts as a sodium channel blocker, inhibiting the activity of Nav1.7 by binding to a specific site on the channel. This results in a decrease in the influx of sodium ions into the cell, which can reduce the excitability of neurons and decrease pain signaling.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide X has been shown to have various biochemical and physiological effects, including the inhibition of pain signaling, reduction of inflammation, and modulation of neuronal excitability. It has also been shown to have potential applications in the treatment of epilepsy and other neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide X in lab experiments is its specificity for Nav1.7, which can reduce off-target effects. However, one limitation is its relatively low potency compared to other sodium channel blockers, which may require higher concentrations to achieve the desired effect.

Future Directions

There are several potential future directions for the study of N-(2-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide X. One direction is the development of more potent analogs that can be used at lower concentrations. Another direction is the investigation of its potential applications in the treatment of other neurological disorders, such as migraine and neuropathic pain. Additionally, further research is needed to fully understand the mechanism of action of N-(2-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide X and its effects on neuronal signaling.

Synthesis Methods

N-(2-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide X can be synthesized using a multi-step process involving the reaction of various starting materials. The first step involves the reaction of 2-fluorobenzonitrile with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base to yield 2-fluoro-4-methoxy-3-methylbenzenesulfonylbenzonitrile. This intermediate is then reacted with piperidine-4-carboxylic acid in the presence of a coupling agent to yield N-(2-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide X.

Scientific Research Applications

N-(2-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide X has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain ion channels, such as the voltage-gated sodium channel Nav1.7, which is involved in pain signaling. This makes N-(2-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide X a potential candidate for the development of new pain medications.

properties

IUPAC Name

dimethyl 5-[[3-(3-methoxyphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O7S/c1-32-17-6-4-5-13(10-17)19-12-35-24-25-11-18(21(29)27(19)24)20(28)26-16-8-14(22(30)33-2)7-15(9-16)23(31)34-3/h4-12H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJWHOQLNXVYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC3=NC=C(C(=O)N23)C(=O)NC4=CC(=CC(=C4)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl 5-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-amido]benzene-1,3-dicarboxylate

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